molecular formula C11H16N2O B2731827 (3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine CAS No. 1021016-53-4

(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine

Cat. No. B2731827
CAS RN: 1021016-53-4
M. Wt: 192.262
InChI Key: SXSPDHMTKDSZBO-UHFFFAOYSA-N
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Description

“(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine” is a chemical compound with the empirical formula C8H9NO . It is a heterocyclic compound, specifically a 1,4-benzoxazine . This compound is usually available in solid form .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives involves a Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu(I)-catalyzed intramolecular C-N cyclization in a stepwise fashion . This process results in excellent enantio- and diastereospecificity .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzoxazine ring, which is a type of heterocyclic compound . The SMILES string representation of this compound is C1COc2ccccc2N1 .


Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydro-2H-1,4-benzoxazines are typically catalyzed by transition metals and can be assisted by microwave thermolysis . These reactions are often used to synthesize new benzoxazine derivatives with potential anticancer properties .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 135.16 . The InChI key for this compound is YRLORWPBJZEGBX-UHFFFAOYSA-N .

Scientific Research Applications

Therapeutic Agents and Diagnostic Tools

Nonpeptide Vasopressin Antagonist :One study demonstrates the application of a non-peptide V2 arginine vasopressin (AVP) antagonist, which shares structural similarities with the compound , in treating hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH) (Saito et al., 1997). This highlights the potential of structurally similar compounds in developing therapeutic agents for electrolyte imbalances.

Corticotropin-Releasing Factor 1 Antagonist :Another research application involves a nonpeptide corticotropin-releasing factor 1 (CRF1) antagonist, showing the potential of similar compounds for anxiolytic efficacy, indicating the broader implications for mental health treatments (Li et al., 2003).

Diagnostic Imaging

Alpha-synuclein Deposition Visualization :The use of carbon-11-labelled compounds for positron emission tomography (PET) imaging in multiple system atrophy to visualize alpha-synuclein deposition provides an example of how structurally related compounds might be used in diagnostic imaging for neurodegenerative diseases (Kikuchi et al., 2010).

Future Directions

The future research directions for “(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine” and similar compounds could involve further exploration of their anticancer properties . Additionally, the development of more efficient and environmentally friendly synthetic strategies for these compounds could also be a focus of future research .

properties

IUPAC Name

1-(3,4-dihydro-2H-1,4-benzoxazin-2-yl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13(2)8-9-7-12-10-5-3-4-6-11(10)14-9/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSPDHMTKDSZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CNC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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